molecular formula C14H15NO2 B3022940 Ethyl 2-methyl-4-phenyl-1h-pyrrole-3-carboxylate CAS No. 3274-63-3

Ethyl 2-methyl-4-phenyl-1h-pyrrole-3-carboxylate

Cat. No.: B3022940
CAS No.: 3274-63-3
M. Wt: 229.27 g/mol
InChI Key: ITWKYSAIWTTWLJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a molecular formula of C14H15NO2. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various biological and chemical processes. The presence of both phenyl and ester groups in its structure makes it a versatile compound in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-3-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the quality of the compound. The use of automated reactors and precise control of reaction parameters are crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the ester group or the aromatic ring, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.

    Ethyl 4-phenyl-1H-pyrrole-3-carboxylate: Lacks the methyl group, affecting its reactivity and applications.

    Ethyl 2-phenyl-1H-pyrrole-3-carboxylate:

The presence of both the phenyl and methyl groups in this compound makes it unique, offering a balance of reactivity and stability that is valuable in various applications .

Properties

IUPAC Name

ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)13-10(2)15-9-12(13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWKYSAIWTTWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282282
Record name MLS002639046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3274-63-3
Record name MLS002639046
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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